6-((5-(allylthio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-((5-(allylthio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is an intriguing compound with significant potential in various scientific fields. This compound's unique chemical structure, characterized by a pyrimidine core substituted with an allylthio group, a phenyl group with an ethoxy substitution, and a triazole moiety, offers a broad spectrum of reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-((5-(allylthio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The initial step may include the formation of the pyrimidine core through a Biginelli reaction, followed by the introduction of the triazole ring via a cyclization process. The allylthio and ethoxyphenyl groups are then attached through nucleophilic substitution reactions under controlled conditions, ensuring high yields and purity.
Industrial Production Methods: Scaling up to industrial production requires optimization of reaction conditions, such as temperature, pressure, and choice of solvents, to ensure safety and efficiency. Catalysts may be employed to enhance reaction rates, and purification processes, such as recrystallization and chromatography, are crucial to obtain the desired compound at a larger scale.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, typically involving the allylthio group, which can be oxidized to sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions can target the nitro groups if present on the phenyl ring, converting them to amines.
Substitution: : Various nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrimidine and triazole rings.
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substituents: : Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products: Major products from these reactions include sulfoxide and sulfone derivatives, amines from reduced nitro groups, and various substituted pyrimidine and triazole derivatives, depending on the reactants and conditions used.
Scientific Research Applications
This compound's structure allows it to interact with a variety of biological targets, making it valuable in:
Chemistry: : As a building block in organic synthesis, contributing to the creation of more complex molecules.
Biology: : Investigating its potential as a ligand for binding to proteins or DNA, influencing biological pathways.
Industry: : Use in materials science for developing new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The compound’s mechanism of action involves its ability to interact with molecular targets, such as enzymes and receptors. The triazole ring often plays a critical role in binding to active sites, while the pyrimidine core and its substitutions can enhance binding affinity and specificity. Pathways influenced by the compound include inhibition of enzyme activity, modulation of receptor signaling, and disruption of microbial cell wall synthesis.
Comparison with Similar Compounds
Compared to other pyrimidine and triazole derivatives, 6-((5-(allylthio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione stands out due to its combined structural features, providing a unique spectrum of reactivity and application potential. Similar compounds include:
5-(4-ethoxyphenyl)-1,2,4-triazole derivatives: : Known for their antifungal properties.
Allylthio-substituted pyrimidines: : Explored for their antimicrobial activity.
By comparing these compounds, the uniqueness of our target compound lies in its multifunctional groups that allow diverse interactions and applications, making it a versatile candidate for further research and development.
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Properties
IUPAC Name |
6-[[4-(4-ethoxyphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-3-9-27-18-22-21-15(10-12-11-16(24)20-17(25)19-12)23(18)13-5-7-14(8-6-13)26-4-2/h3,5-8,11H,1,4,9-10H2,2H3,(H2,19,20,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQIXEXSAIORQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC=C)CC3=CC(=O)NC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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